Methyl (4-hydroxyhex-5-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-hydroxyhex-5-enyl)carbamate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a hydroxyhexenyl chain. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
The synthesis of methyl N-(4-hydroxyhex-5-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable alcohol with a carbamoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Methyl N-(4-hydroxyhex-5-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-(4-hydroxyhex-5-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Carbamate derivatives are explored for their potential use in drug design and medicinal chemistry due to their stability and ability to modulate biological properties.
Industry: It is used in the production of polymers and resins, as well as in the manufacture of pharmaceuticals and insecticides.
Mechanism of Action
The mechanism of action of methyl N-(4-hydroxyhex-5-enyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding through the carboxyl group and the backbone NH, which allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to conformational changes in the target molecules, affecting their biological activity.
Comparison with Similar Compounds
Methyl N-(4-hydroxyhex-5-enyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While methyl carbamate is the simplest ester of carbamic acid and is used primarily in the textile and polymer industries , ethyl carbamate is known for its use in the manufacture of pharmaceuticals and as a preservative in wines
Conclusion
Methyl N-(4-hydroxyhex-5-enyl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open up new avenues for research in medicine and industry.
Properties
CAS No. |
116699-71-9 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl N-(4-hydroxyhex-5-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |
InChI Key |
QYEGEANMGTYDLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCC(C=C)O |
Canonical SMILES |
COC(=O)NCCCC(C=C)O |
Synonyms |
Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.